molecular formula C20H17FN8O B1375327 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one CAS No. 1361569-23-4

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one

Cat. No.: B1375327
CAS No.: 1361569-23-4
M. Wt: 404.4 g/mol
InChI Key: YVNXUGWVLDZUEP-UHFFFAOYSA-N
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Description

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one is a useful research compound. Its molecular formula is C20H17FN8O and its molecular weight is 404.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound, a pyrazolopyridine derivative, has been a focus in the field of synthetic organic chemistry. Studies have explored its synthesis and structural properties, highlighting its relevance in constructing complex molecular architectures. For instance, pyranopyrazoles and related structures have been synthesized and analyzed using UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data, with Density Functional Theory calculations providing insights into molecular orbitals and spatial characteristics (Al-Amiery et al., 2012). Additionally, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile, has been determined, elucidating its molecular geometry and intermolecular interactions (Ganapathy et al., 2015).

Biological and Pharmacological Investigations

Various analogs and derivatives of pyrazolopyridine structures have been synthesized and evaluated for their biological and pharmacological properties. These compounds have shown promising activities in different domains:

  • Anticonvulsant Properties : Synthesis of analogs with specific structural modifications has been carried out to study their anticonvulsant activities, revealing the impact of different substituents and heterocyclic modifications on biological efficacy (Kelley et al., 1995).

  • Antimicrobial and Antitumor Activities : Multicomponent reactions have led to the creation of diverse potential bioactive compounds, including various pyrazolopyridine derivatives. These have been evaluated for their antibacterial and antifungal properties, as well as their potential in cancer treatment (Jayarajan & Vasuki, 2012).

  • Anticancer Properties : Several studies have focused on the synthesis of pyrazolopyridine derivatives and assessing their antiproliferative activity against different cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Gavriil et al., 2017).

Mechanism of Action

Target of Action

The primary target of Guanylate cyclase-IN-1 is soluble guanylate cyclase (sGC) . sGC is a protease that catalyzes the conversion of guanylate triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) . It is widely distributed in the human body, including the lung, brain, kidney, blood vessels, and other tissues .

Mode of Action

Guanylate cyclase-IN-1, as an agonist of sGC, interacts with its targets and induces changes in their activity. The interaction of nitric oxide (NO) with sGC increases GTP cyclase activity, resulting in the production of cGMP . This enzyme has also been called an NO-sensitive guanosyl cyclase due to its affinity for NO .

Biochemical Pathways

The activation of sGC leads to the production of cGMP, which regulates multiple signaling pathways in cells . The cardiovascular, pulmonary, and neurological systems, as well as organs like the kidney, brain, and liver, are highly dependent on NO-sGC-cGMP regulation . Regarding its role in regulation, fibroblasts, cardiomyocytes, platelets, neurons, and immune cells are also affected by cGMP, and it controls fibrosis, the inflammatory response, and neurotransmission .

Pharmacokinetics

Studies on similar sgc stimulators have shown that these compounds can be safe and tolerable, with a dose-proportional increase in the maximum observed plasma concentration (cmax) and the area under the concentration-time curve (auc0-t) . Moderate accumulation has been observed after multiple administrations .

Result of Action

The activation of sGC by Guanylate cyclase-IN-1 leads to increased formation of cGMP, which exerts multifaceted cellular and tissue effects . These effects include vasodilation, inhibition of platelet aggregation, and effects on neurotransmission . As a result, dysregulation of the NO-sGC-cGMP signaling pathway is associated with various disease pathologies, including hypertension, cardiovascular diseases, neurodegenerative diseases, and asthma .

Action Environment

The action of Guanylate cyclase-IN-1 can be influenced by various environmental factors. For instance, the presence of NO enhances the action of sGC stimulators . Additionally, the distribution of sGC in different tissues can also influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dimethylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXUGWVLDZUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2N(C1=O)C)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (0.768 mmol) of the compound from example 41 and 211 mg (0.768 mmol) of BEMP were initially charged in 10 ml of dimethylformamide, and a solution of 109 mg (0.768 mmol) of iodomethane in 2 ml of dimethylformamide was added dropwise at 0° C. within 10 min. The mixture was stirred at 0° C. for 3 h. Water was added, which formed a precipitate. The precipitate was filtered off and purified by means of preparative HPLC (eluent: methanol/water, gradient 30:70→90:10). 203 mg of the title compound were obtained (65% of theory).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 2
Reactant of Route 2
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 3
Reactant of Route 3
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 4
Reactant of Route 4
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 5
Reactant of Route 5
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 6
Reactant of Route 6
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one

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